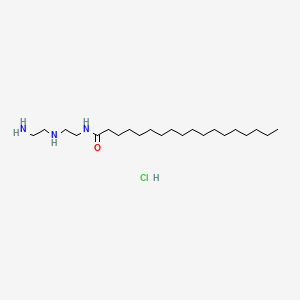

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride

Description

Properties

CAS No. |

94266-18-9 |

|---|---|

Molecular Formula |

C22H48ClN3O |

Molecular Weight |

406.1 g/mol |

IUPAC Name |

N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |

InChI |

InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |

InChI Key |

BOBAFODJAVWYNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Raw Materials and Catalysts

- Stearic Acid: A long-chain saturated fatty acid serving as the acyl donor.

- Ethylenediamine: A diamine providing the aminoethyl moiety.

- Catalysts: Phosphoric acid and phosphorous acid are often used as compound catalysts to accelerate the amidation reaction.

- Antioxidants: Additives such as 2,6-di-tert-butyl-p-cresol may be included to prevent oxidation during heating.

Reaction Setup and Parameters

The reaction is typically performed in an esterification reactor under an inert atmosphere (nitrogen) to prevent oxidation and discoloration.

Step 1: Preparation and Melting of Stearic Acid

- Stearic acid, catalysts, and antioxidants are weighed and added to the reactor.

- Nitrogen gas is introduced to replace air.

- The mixture is heated at a controlled rate (~0.8 °C/min) until stearic acid melts completely (around 70°C to 80°C).

- Stirring is initiated at 300–500 rpm to ensure homogeneity.

Step 2: Addition of Ethylenediamine

- The temperature is raised to approximately 100°C.

- Ethylenediamine is added dropwise over 40 minutes at a stirring speed of ~360 rpm.

- The temperature is maintained at 100°C during addition to control reaction kinetics and avoid side reactions.

Step 3: Heating and Dehydration

- After addition, the temperature is increased to 130°C at a controlled rate (0.5–0.8 °C/min) and held for 1 hour to promote amidation.

- Subsequently, the temperature is raised to 200°C and maintained for 4–6 hours to complete the dehydration and drive the reaction to completion.

- This step removes water generated during amidation, shifting equilibrium towards product formation.

Step 4: Monitoring and Completion

- The reaction is monitored by measuring the acid value (mg KOH/g).

- The reaction is stopped when the acid value falls below 10 mg KOH/g, indicating minimal unreacted acid.

- The mixture is cooled to 160°C and discharged.

Step 5: Purification and Salt Formation

- The crude amide is purified by standard methods such as recrystallization or filtration.

- Hydrochloride salt formation is achieved by treating the free amide with hydrochloric acid, typically in anhydrous ethanol or under dry conditions to prevent hygroscopic degradation.

Process Optimization and Quality Control

| Parameter | Typical Range/Value | Effect on Product Quality |

|---|---|---|

| Heating rate | 0.5–0.8 °C/min | Controls reaction rate and prevents degradation |

| Stirring speed | 300–500 rpm | Ensures uniform mixing and heat distribution |

| Ethylenediamine addition time | 40–60 minutes | Controls amine value, melting point, color, and thermal stability |

| Reaction temperature | 100°C (addition), 130–200°C (amidation) | Completes amidation and dehydration |

| Acid value endpoint | <10 mg KOH/g | Indicates reaction completion and purity |

Strict control of these parameters enhances product yield, color quality, thermal stability, and purity. The use of nitrogen atmosphere reduces discoloration due to oxidation at high temperatures.

Comparative Analysis of Preparation Methods

The patent method provides a more detailed, optimized procedure with controlled addition rates, inert atmosphere, and antioxidant use to improve the product's color and thermal stability.

Chemical Reaction Mechanism

The amidation proceeds via nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of stearic acid, forming a tetrahedral intermediate that loses water to form the amide bond. The reaction is equilibrium-limited, so dehydration at elevated temperatures drives it to completion.

Summary Table of Preparation Steps

| Step | Description | Conditions/Parameters | Purpose |

|---|---|---|---|

| 1 | Melting and mixing stearic acid + catalysts + antioxidants | Heat to ~70–80°C under nitrogen, stir 300–500 rpm | Prepare homogeneous reaction mixture |

| 2 | Dropwise addition of ethylenediamine | Add over 40 min at 100°C, stirring at 360 rpm | Control reaction rate and amine incorporation |

| 3 | Heating to 130°C and holding for 1 hour | Controlled heating rate 0.5–0.8 °C/min | Promote amidation and initial dehydration |

| 4 | Heating to 200°C and holding for 4–6 hours | Maintain temperature, continue dehydration | Drive reaction to completion |

| 5 | Cooling and discharge | Cool to 160°C | Prepare for purification |

| 6 | Purification and hydrochloride salt formation | Purify by recrystallization; treat with HCl | Obtain stable hydrochloride salt |

Research Findings and Industrial Relevance

- The compound's amphiphilic nature, due to the long hydrophobic stearic acid chain and hydrophilic aminoethyl groups, makes it valuable as a surfactant and emulsifier.

- The hydrochloride salt form enhances stability and solubility.

- Controlled reaction conditions minimize by-products and improve color and thermal stability, critical for industrial applications in lubricants, coatings, and pharmaceuticals.

- The use of nitrogen atmosphere and antioxidants prevents oxidation and discoloration during high-temperature processing.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Drug Delivery Systems

The amphiphilic properties of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that compounds with similar structures can improve drug delivery efficiency by integrating into biological membranes, thereby increasing permeability and absorption.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This capability positions it as a candidate for developing antimicrobial agents in pharmaceutical formulations.

Cosmetic Formulations

This compound is utilized as an emulsifier in cosmetic products. Its ability to stabilize emulsions enhances the texture and consistency of creams and lotions, making it a valuable ingredient in the cosmetic industry.

Surfactant Applications

Due to its surfactant properties, this compound can be employed in various industrial applications, including detergents and cleaning products. Its effectiveness in reducing surface tension makes it suitable for formulations requiring enhanced wetting properties.

Interaction with Biological Membranes

Research indicates that this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This characteristic is crucial for developing materials that mimic biological systems or for drug delivery applications where membrane interaction is essential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions allowing precise control over its properties. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

In vitro studies have assessed the biological activity of this compound, demonstrating its potential as a therapeutic agent due to its interactions with specific receptors involved in signaling pathways .

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide (CAS 141-21-9)

This compound (C₂₂H₄₆N₂O₂; MW: 370.6 g/mol) shares a stearamide backbone but replaces the terminal amino group with a hydroxyethyl group. Key differences include:

| Property | Target Compound | CAS 141-21-9 |

|---|---|---|

| Functional Groups | Amine, hydrochloride | Hydroxyethyl, amide |

| Solubility | High (due to ionic character) | Moderate (hydrophilic-lipophilic balance) |

| Applications | Pharmaceutical surfactants | Emulsifiers, stabilizers |

| Polar Surface Area | 67.2 Ų | ~50–60 Ų (estimated) |

The hydroxyethyl variant exhibits stronger surfactant properties in non-ionic formulations, while the target compound’s cationic nature enhances interaction with negatively charged biomolecules .

Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)

Compounds like alachlor (C₁₄H₂₀ClNO₂) and pretilachlor (C₁₇H₂₆ClNO₂) from feature chloroacetamide backbones but differ critically:

| Property | Target Compound | Alachlor |

|---|---|---|

| Core Structure | Stearamide with amine groups | Chloroacetamide with aromatic rings |

| Function | Surfactant | Herbicide |

| Toxicity | Low (limited data) | High (regulated as a pesticide) |

These pesticides rely on chlorine and aromatic rings for bioactivity, contrasting with the target compound’s focus on amphiphilicity .

N-(2-Hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide

This derivative (CAS 95046-22-3) includes two stearamide chains and a hydroxyethyl group, increasing hydrophobicity. Compared to the target compound:

| Property | Target Compound | CAS 95046-22-3 |

|---|---|---|

| Molecular Weight | 406.1 g/mol | ~600–650 g/mol (estimated) |

| Hydrogen Bond Donors | 4 | 2–3 |

| Applications | Water-soluble formulations | Lipid-based delivery systems |

The dual stearamide structure in CAS 95046-22-3 reduces water solubility but enhances lipid membrane compatibility .

Research Findings and Functional Insights

Role of Amine vs. Hydroxy Groups

- Aminoethyl groups (target compound) increase cationic character, enabling electrostatic interactions with DNA or proteins, useful in gene delivery .

- Hydroxyethyl groups (CAS 141-21-9) improve emulsification in neutral pH environments, favored in cosmetics .

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a long hydrocarbon chain and multiple amino groups, contributes to its amphiphilic properties, making it suitable for drug delivery systems and antimicrobial applications. This article will explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C22H48ClN3O

- Molar Mass : Approximately 406.089 g/mol

- CAS Number : 94266-18-9

The presence of amine groups in this compound enhances its reactivity and biological activity. The stearamide backbone contributes to its surfactant properties, allowing it to interact effectively with biological membranes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown efficacy against Gram-positive bacteria, including Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The compound's mechanism of action may involve disrupting bacterial cell membranes due to its amphiphilic nature, which facilitates integration into lipid bilayers .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against MRSA |

| Escherichia coli | Not effective | Limited activity |

| Pseudomonas aeruginosa | Not effective | Limited activity |

Drug Delivery Applications

The amphiphilic characteristics of this compound make it an excellent candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the solubility and bioavailability of these compounds. Studies indicate that this compound can form stable micelles in aqueous solutions, which can be utilized for targeted drug delivery .

Mechanistic Studies

Studies have focused on the interactions of this compound with biological membranes. The compound's integration into lipid bilayers affects membrane fluidity and permeability, potentially altering cellular signaling pathways. Research indicates that it may bind to specific receptors involved in cellular communication, suggesting therapeutic roles in modulating biological responses .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study assessed the effectiveness of this compound against MRSA strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, showcasing its potential as an alternative treatment for resistant infections. -

Drug Delivery System Development :

Another research project explored the use of this compound in formulating a novel drug delivery system for hydrophobic anticancer agents. The results demonstrated enhanced drug solubility and sustained release profiles, indicating its applicability in cancer therapy.

Q & A

Q. Critical Parameters :

- Temperature control : Excess heat may degrade the amide bond or cause side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, methanol/chloroform gradients) or recrystallization (ethanol/water) improves purity. Monitor by HPLC (C18 column, UV detection at 210 nm) .

Basic: What spectroscopic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 1.2–1.3 ppm (stearic acid CH₂), δ 2.8–3.2 ppm (ethylaminoethyl N–CH₂), and δ 7.5–8.5 ppm (amide NH, broad).

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the ethylaminoethyl chain.

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ and [M+Cl]⁻ adducts. Fragmentation patterns (e.g., loss of HCl or stearic acid) validate the structure.

- FTIR : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm secondary amide formation.

Q. Resolving Discrepancies :

- Impurity interference : Compare NMR integrals with theoretical values; use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Salt vs. free base : Test solubility in D₂O (hydrochloride salt dissolves readily) and monitor pH-dependent shifts .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and reactivity in aqueous vs. organic phases?

Q. Methodological Answer :

- Solubility :

- The hydrochloride salt increases aqueous solubility (up to 10–20 mM in PBS, pH 7.4) due to ionic interactions.

- In organic solvents (e.g., chloroform, DCM), solubility decreases unless counterions are removed (e.g., via basification with NaOH).

- Reactivity :

Advanced: What strategies optimize the compound’s stability under varying pH and temperature for long-term storage?

Q. Methodological Answer :

- pH Stability :

- Temperature Sensitivity :

- Store at –20°C for long-term stability. Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions that correlate with degradation .

Advanced: How does the compound interact with lipid bilayers, and what experimental models best elucidate these interactions?

Q. Methodological Answer :

- Membrane Fluidity Assays :

- Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) to measure changes in lipid bilayer rigidity upon compound incorporation.

- Langmuir Trough Studies :

- Monitor surface pressure-area isotherms to assess insertion into monolayers of dipalmitoylphosphatidylcholine (DPPC).

- Cellular Uptake :

Advanced: What computational methods predict the compound’s pharmacokinetics, and how do they align with empirical data?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Simulate interactions with phospholipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free energy profiles for membrane insertion.

- Quantitative Structure-Activity Relationship (QSAR) :

- Train models on logP, polar surface area, and hydrogen-bond donors to predict blood-brain barrier permeability.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.